



# Application Notes and Protocols: CP-465022 Maleate in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CP-465022 maleate |           |
| Cat. No.:            | B10769704         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CP-465022 maleate** is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Aberrant AMPA receptor activity is implicated in the pathophysiology of epilepsy, making it a key target for the development of novel anticonvulsant therapies.[2][3] CP-465022 has demonstrated significant anticonvulsant effects in preclinical models of chemically induced seizures, highlighting its potential as a therapeutic agent for epilepsy.[4][5] These application notes provide a comprehensive overview of the use of **CP-465022 maleate** in common rodent seizure models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

# **Mechanism of Action**

CP-465022 exerts its anticonvulsant effects by noncompetitively inhibiting AMPA receptor-mediated excitatory neurotransmission.[1][3] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby preventing ion channel opening and subsequent neuronal depolarization.[1] This mode of action effectively dampens the excessive neuronal excitation that characterizes seizure activity. The compound exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[3] In vitro studies using rat cortical neurons have determined the IC50 of CP-465022 to be 25 nM.[3]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archepilepsy.org [archepilepsy.org]
- 5. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CP-465022 Maleate in Preclinical Seizure Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769704#cp-465022-maleate-application-in-seizure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com